![molecular formula C21H20BrN3O2 B4161945 6-bromo-2-(pyridin-3-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide](/img/structure/B4161945.png)
6-bromo-2-(pyridin-3-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide
Overview
Description
6-bromo-2-(pyridin-3-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a bromine atom at the 6-position, a pyridine ring at the 2-position, and a carboxamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(pyridin-3-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of 2-(pyridin-3-yl)quinoline to introduce the bromine atom at the 6-position. This is followed by the formation of the carboxamide group through an amide coupling reaction with N-[1-(tetrahydrofuran-2-yl)ethyl]amine. The reaction conditions often involve the use of coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(pyridin-3-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The pyridine and quinoline rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like PCC or DMSO can be used for oxidation.
Reduction: Reducing agents such as LiAlH4 or NaBH4 are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while oxidation could lead to the formation of a quinoline N-oxide.
Scientific Research Applications
6-bromo-2-(pyridin-3-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-2-(pyridin-3-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with target proteins, enhancing binding affinity. The exact pathways involved would depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(pyridin-3-yl)quinoline-4-carboxamide: Lacks the tetrahydrofuran-2-yl group, which may affect its binding properties and biological activity.
2-(pyridin-3-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide: Lacks the bromine atom, which may influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the bromine atom, the pyridine ring, and the tetrahydrofuran-2-yl group in 6-bromo-2-(pyridin-3-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide makes it unique compared to similar compounds. These structural features can significantly influence its chemical reactivity, binding affinity, and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c1-13(20-5-3-9-27-20)24-21(26)17-11-19(14-4-2-8-23-12-14)25-18-7-6-15(22)10-16(17)18/h2,4,6-8,10-13,20H,3,5,9H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZNFBJQPHHABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


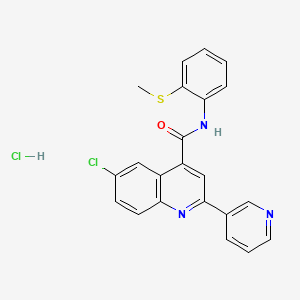
![6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B4161888.png)
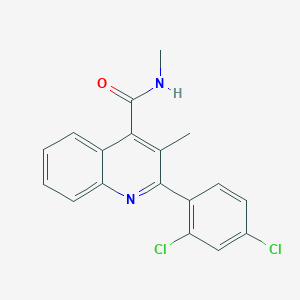
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-pyridinyl)quinoline](/img/structure/B4161904.png)
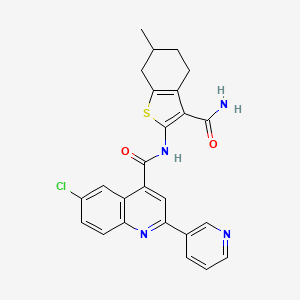
![N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B4161912.png)
![6-CHLORO-2-(4-ETHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4161917.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B4161925.png)
![6-CHLORO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE](/img/structure/B4161931.png)
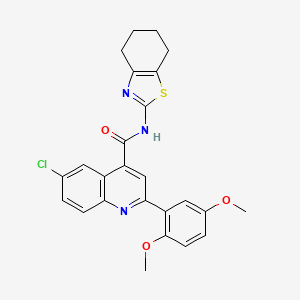
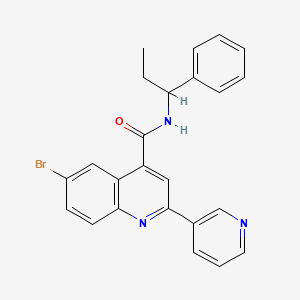
![2-(1,3-benzodioxol-5-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4161965.png)

![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4161977.png)
